2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide
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Overview
Description
2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyridazine core, which is a fused heterocyclic system containing nitrogen atoms. The presence of cyclopropyl, phenyl, and acetamide groups further enhances its chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . VEGFR-2 is a key receptor involved in angiogenesis, the process of new blood vessel formation. It plays a crucial role in the growth and spread of cancer cells.
Mode of Action
The compound interacts with VEGFR-2 by inhibiting its activity . This inhibition disrupts the signaling pathway that promotes angiogenesis, thereby preventing the formation of new blood vessels. The compound’s potent activity against VEGFR-2 is demonstrated by its IC50 value of 0.063 ± 0.003 μM .
Biochemical Pathways
By inhibiting VEGFR-2, the compound affects the VEGF signaling pathway . This pathway is responsible for promoting angiogenesis, cell migration, and cell proliferation. Disruption of this pathway leads to reduced blood vessel formation, limiting the supply of nutrients to cancer cells and inhibiting their growth and spread.
Result of Action
The compound exhibits significant anticancer activity, particularly against breast cancer cell lines MDA-MB-468 and T-47D . It can stop the cell cycle at the S phase and significantly increase total apoptosis in the MDA-MB-468 cell line . Moreover, it increases the caspase-3 level in the MDA-MB-468 cell line , indicating that it induces apoptosis, or programmed cell death.
Preparation Methods
The synthesis of 2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[3,4-d]pyridazine core through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Comparison with Similar Compounds
2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substituents attached to the core. They have been studied for their potential as CDK2 inhibitors and anticancer agents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also share a similar core structure and have shown promising biological activities, including cytotoxic effects against cancer cell lines
Properties
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12(2)21-16(25)11-23-19(26)18-15(17(22-23)13-8-9-13)10-20-24(18)14-6-4-3-5-7-14/h3-7,10,12-13H,8-9,11H2,1-2H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCUCZVEWNMSSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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